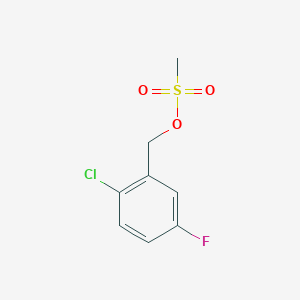
(2-Chloro-5-fluorophenyl)methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-5-fluorophenyl)methyl methanesulfonate, also known as CFMS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a white crystalline solid that is soluble in organic solvents, and it has a molecular weight of 256.7 g/mol.
Mecanismo De Acción
The mechanism of action of (2-Chloro-5-fluorophenyl)methyl methanesulfonate is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with nucleophiles such as alcohols, amines, and thiols. (2-Chloro-5-fluorophenyl)methyl methanesulfonate can also undergo hydrolysis in the presence of water, which can generate methanesulfonic acid and the corresponding alcohol or phenol.
Biochemical and Physiological Effects:
(2-Chloro-5-fluorophenyl)methyl methanesulfonate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes, and it may cause respiratory irritation if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2-Chloro-5-fluorophenyl)methyl methanesulfonate is its high reactivity, which makes it a useful reagent for organic synthesis and materials science. However, its reactivity can also be a limitation, as it can react with unwanted nucleophiles and generate side products. (2-Chloro-5-fluorophenyl)methyl methanesulfonate is also relatively expensive compared to other reagents, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on (2-Chloro-5-fluorophenyl)methyl methanesulfonate. One area of interest is the development of more efficient and selective synthetic methods for (2-Chloro-5-fluorophenyl)methyl methanesulfonate and its derivatives. Another area of research is the investigation of (2-Chloro-5-fluorophenyl)methyl methanesulfonate as a prodrug for the delivery of active pharmaceutical ingredients. Additionally, (2-Chloro-5-fluorophenyl)methyl methanesulfonate could be used as a building block for the preparation of functionalized polymers and materials with specific properties. Finally, more studies are needed to understand the biochemical and physiological effects of (2-Chloro-5-fluorophenyl)methyl methanesulfonate and its derivatives.
Métodos De Síntesis
The synthesis of (2-Chloro-5-fluorophenyl)methyl methanesulfonate involves the reaction of 2-chloro-5-fluorobenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and produces (2-Chloro-5-fluorophenyl)methyl methanesulfonate as the main product with a yield of around 80%.
Aplicaciones Científicas De Investigación
(2-Chloro-5-fluorophenyl)methyl methanesulfonate has been studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. In organic synthesis, (2-Chloro-5-fluorophenyl)methyl methanesulfonate has been used as a reagent for the preparation of various compounds such as benzyl ethers, esters, and amides. In medicinal chemistry, (2-Chloro-5-fluorophenyl)methyl methanesulfonate has been investigated for its potential as a prodrug for the delivery of active pharmaceutical ingredients. In materials science, (2-Chloro-5-fluorophenyl)methyl methanesulfonate has been used as a building block for the preparation of functionalized polymers and materials.
Propiedades
IUPAC Name |
(2-chloro-5-fluorophenyl)methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO3S/c1-14(11,12)13-5-6-4-7(10)2-3-8(6)9/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZORZJGGSANNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=C(C=CC(=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-fluorophenyl)methyl methanesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2844285.png)
![Methyl thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2844286.png)
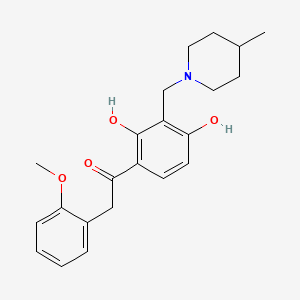
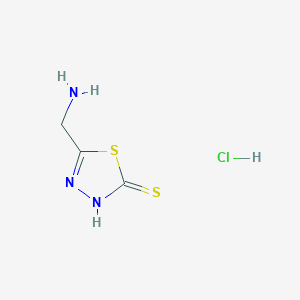
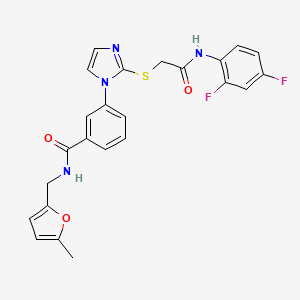
![(Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2844291.png)
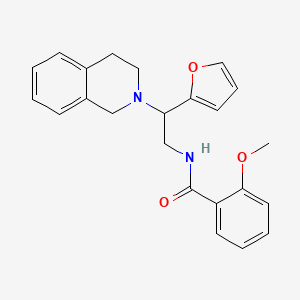
![2-naphthalen-1-yl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2844297.png)
![N-butyl-2-[8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-methylacetamide](/img/structure/B2844298.png)
![(2,5-Dimethylpyrazol-3-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2844299.png)
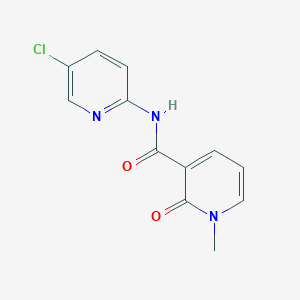
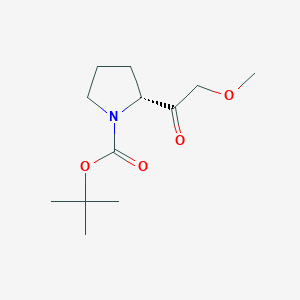
![N-(8-Methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)prop-2-enamide](/img/structure/B2844305.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844307.png)